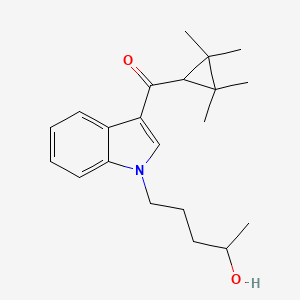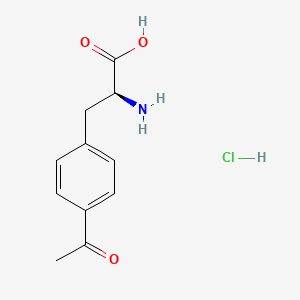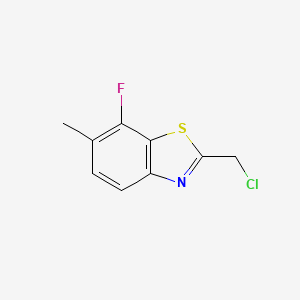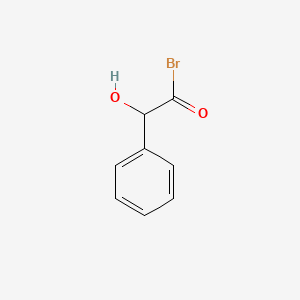
UR-144 N-(4-羟基戊基)
描述
UR-144 N-(4-hydroxypentyl) is a synthetic cannabinoid metabolite derived from UR-144, a potent synthetic cannabinoid. UR-144 preferentially binds to the peripheral cannabinoid receptor 2 (CB2) over the central cannabinoid receptor 1 (CB1) . This compound is part of a class of synthetic cannabinoids that have been developed for research purposes and have been found in various designer drug products.
科学研究应用
UR-144 N-(4-hydroxypentyl) is primarily used in scientific research to study the metabolism and pharmacokinetics of synthetic cannabinoids. It serves as a reference standard in forensic toxicology to identify and quantify the presence of UR-144 and its metabolites in biological samples . Additionally, it is used in studies investigating the effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic applications.
作用机制
Target of Action
UR-144 N(4-hydroxypentyl) is a potent synthetic cannabinoid (CB) that preferentially binds to the peripheral CB2 receptor with a Ki of 1.8 nM, over the central CB1 receptor with a Ki of 150 nM . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The compound interacts with its targets, the CB1 and CB2 receptors, by mimicking the natural cannabinoids in the body. This interaction leads to a change in the conformation of the receptors, triggering a series of intracellular events .
Biochemical Pathways
It is known that synthetic cannabinoids like ur-144 can affect various signaling pathways, including those involving cyclic amp, mitogen-activated protein kinases, and others .
Result of Action
It is known that synthetic cannabinoids can have various effects at the cellular level, including changes in cell signaling, gene expression, and more .
Action Environment
The action, efficacy, and stability of UR-144 N(4-hydroxypentyl) can be influenced by various environmental factors. These can include the presence of other substances, the pH of the environment, temperature, and more . .
生化分析
Biochemical Properties
UR-144 N(4-hydroxypentyl) plays a significant role in biochemical reactions as a metabolite of UR-144. It interacts with various enzymes, proteins, and other biomolecules. Specifically, UR-144 N(4-hydroxypentyl) is known to bind to cannabinoid receptors, particularly the CB2 receptor, with high affinity . This interaction influences the receptor’s activity, leading to various downstream effects. The compound’s interaction with enzymes involved in its metabolism, such as cytochrome P450 enzymes, is also noteworthy .
Cellular Effects
UR-144 N(4-hydroxypentyl) has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, UR-144 N(4-hydroxypentyl) can induce cytotoxicity in myocardial cells through mechanisms involving cytoplasmic calcium levels and DAPK1-related autophagy and necrosis . This compound’s impact on reactive oxygen species (ROS) levels and total antioxidant capacity further highlights its role in cellular stress responses .
Molecular Mechanism
The molecular mechanism of UR-144 N(4-hydroxypentyl) involves its binding interactions with cannabinoid receptors and other biomolecules. It acts as an agonist for the CB2 receptor, leading to receptor activation and subsequent signaling cascades . Additionally, UR-144 N(4-hydroxypentyl) can modulate enzyme activity, such as inhibiting or activating specific enzymes involved in its metabolism . These interactions result in changes in gene expression and cellular responses, contributing to its overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UR-144 N(4-hydroxypentyl) can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that high doses of UR-144 N(4-hydroxypentyl) can lead to increased cytoplasmic calcium levels and enhanced cytotoxicity over time . The compound’s impact on ROS levels and antioxidant capacity also varies with prolonged exposure .
Dosage Effects in Animal Models
The effects of UR-144 N(4-hydroxypentyl) vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to significant toxicity. For example, high doses of UR-144 N(4-hydroxypentyl) have been associated with increased cytotoxicity and membrane damage in myocardial cells . These dosage-dependent effects highlight the importance of understanding the compound’s threshold and toxic levels.
Metabolic Pathways
UR-144 N(4-hydroxypentyl) is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the compound’s hydroxylation and subsequent metabolism. The metabolic pathways of UR-144 N(4-hydroxypentyl) also involve the formation of other metabolites, such as dihydroxy metabolites and carboxy metabolites . These pathways play a crucial role in determining the compound’s bioavailability and overall impact on the body.
Transport and Distribution
The transport and distribution of UR-144 N(4-hydroxypentyl) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues, such as the liver and kidneys, are critical for understanding its pharmacokinetics . Additionally, UR-144 N(4-hydroxypentyl) can be detected in serum and urine, indicating its systemic distribution .
Subcellular Localization
UR-144 N(4-hydroxypentyl) exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular cellular compartments or organelles . For instance, its accumulation in the cytoplasm and interaction with cytoplasmic proteins play a significant role in its cytotoxic effects . Understanding the subcellular localization of UR-144 N(4-hydroxypentyl) is essential for elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of UR-144 N-(4-hydroxypentyl) involves the hydroxylation of the pentyl side chain of UR-144. The synthetic route typically starts with the preparation of UR-144, which is achieved by reacting 1-pentyl-1H-indole-3-carboxylic acid with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base. The hydroxylation step can be carried out using various oxidizing agents under controlled conditions to introduce the hydroxyl group at the 4-position of the pentyl chain .
Industrial Production Methods
Industrial production methods for UR-144 N-(4-hydroxypentyl) are not well-documented due to its primary use in research and forensic applications. the general approach would involve large-scale synthesis of UR-144 followed by selective hydroxylation using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
UR-144 N-(4-hydroxypentyl) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of ethers or esters.
相似化合物的比较
UR-144 N-(4-hydroxypentyl) can be compared with other synthetic cannabinoids such as:
JWH-018: Another synthetic cannabinoid with a similar structure but different receptor binding affinities.
AM-2201: A synthetic cannabinoid with a fluorinated side chain, leading to different metabolic pathways.
XLR-11: A synthetic cannabinoid with a similar cyclopropyl group but different side chain modifications.
UR-144 N-(4-hydroxypentyl) is unique due to its specific hydroxylation at the 4-position of the pentyl chain, which influences its metabolic stability and pharmacological profile.
属性
IUPAC Name |
[1-(4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-14(23)9-8-12-22-13-16(15-10-6-7-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19,23H,8-9,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFHYHZNLCEAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043116 | |
| Record name | UR-144 N-(4-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537889-04-5 | |
| Record name | UR-144 N(4-hydroxypentyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UR-144 N-(4-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UR-144 N(4-HYDROXYPENTYL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOM2IB42C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B590364.png)


![1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine](/img/structure/B590375.png)
![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)


![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)
